2,7-bis(azepan-1-ylsulfonyl)-9H-fluoren-9-one
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Overview
Description
2,7-BIS(AZEPANE-1-SULFONYL)-9H-FLUOREN-9-ONE is a complex organic compound with the molecular formula C25H31N3O5S2 It is characterized by the presence of two azepane-1-sulfonyl groups attached to a fluorenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-BIS(AZEPANE-1-SULFONYL)-9H-FLUOREN-9-ONE typically involves multi-step organic reactions. One common method includes the sulfonylation of fluorenone derivatives with azepane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,7-BIS(AZEPANE-1-SULFONYL)-9H-FLUOREN-9-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the fluorenone core.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the sulfonyl or fluorenone positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2,7-BIS(AZEPANE-1-SULFONYL)-9H-FLUOREN-9-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,7-BIS(AZEPANE-1-SULFONYL)-9H-FLUOREN-9-ONE involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, while the fluorenone core provides a rigid scaffold that can influence the overall binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2,7-BIS(AZEPANE-1-SULFONYL)-FLUOREN-9-ONE OXIME: This compound has an additional oxime group, which can alter its reactivity and binding properties.
N-(2,7-BIS(AZEPANE-1-SULFONYL)-FLUOREN-9-YLIDENE)-N’-PHENYL-HYDRAZINE: This derivative includes a hydrazine moiety, providing different chemical and biological activities.
Uniqueness
2,7-BIS(AZEPANE-1-SULFONYL)-9H-FLUOREN-9-ONE is unique due to its dual sulfonyl groups and fluorenone core, which confer specific chemical reactivity and potential for diverse applications. Its structural features make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C25H30N2O5S2 |
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Molecular Weight |
502.6 g/mol |
IUPAC Name |
2,7-bis(azepan-1-ylsulfonyl)fluoren-9-one |
InChI |
InChI=1S/C25H30N2O5S2/c28-25-23-17-19(33(29,30)26-13-5-1-2-6-14-26)9-11-21(23)22-12-10-20(18-24(22)25)34(31,32)27-15-7-3-4-8-16-27/h9-12,17-18H,1-8,13-16H2 |
InChI Key |
HVDJUGJZUBHEKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)N5CCCCCC5 |
Origin of Product |
United States |
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